4-(Difluoromethoxy)phenylacetic acid

Lipophilicity logP Bioavailability

Lead optimization programs often stall when logP tuning requires a substituent between methoxy (~1.4) and trifluoromethoxy (~2.5). 4-(Difluoromethoxy)phenylacetic acid (CAS 243659-15-6, XLogP3 ~2.4) fills this gap precisely, offering the weak H-bond donor capacity of -OCHF₂ absent in -OCH₃ and -OCF₃ analogs. • Enables unique decarboxylative CF₂ functionalization pathways inaccessible to non-fluorinated phenylacetic acids, delivering difluoromethylated arenes in a single step. • Direct precursor to α,α-difluoroaryl amides with demonstrated TRPV1 antagonistic activity (up to 3-fold potency increase over non-fluorinated parents). • Bulk quantities available; ambient shipping; QC-certified with batch-specific CoA.

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
CAS No. 243659-15-6
Cat. No. B1304704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)phenylacetic acid
CAS243659-15-6
Molecular FormulaC9H8F2O3
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)OC(F)F
InChIInChI=1S/C9H8F2O3/c10-9(11)14-7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
InChIKeyQAIYQXXEMHGUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)phenylacetic Acid: Procurement-Grade Characterization


4-(Difluoromethoxy)phenylacetic acid (CAS 243659-15-6) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₉H₈F₂O₃ and a molecular weight of approximately 202.15-202.16 g/mol . Characterized by a para-substituted difluoromethoxy (-OCHF₂) group on a phenylacetic acid backbone, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with commercial purity standards typically ranging from 95% to 98% (HPLC) . Its physical state is a solid at ambient conditions, and it is classified with standard laboratory hazard warnings (GHS07) for skin, eye, and respiratory irritation .

Grade HPLC-assayed purity grade for research synthetic use
Format Solid, suitable for weighing and reaction setup
Use Context Synthetic intermediate for medicinal chemistry and agrochemical research

4-(Difluoromethoxy)phenylacetic Acid: Substitution Risk Alert


Generic substitution of 4-(Difluoromethoxy)phenylacetic acid with unsubstituted phenylacetic acid or simple methoxy analogs is scientifically unsound due to fundamental differences in physicochemical and reactivity profiles. The -OCHF₂ group is not a mere substituent but a pharmacophore-modulating bioisostere that confers distinct lipophilicity (e.g., XLogP3 of ~2.4 vs. ~1.4 for the methoxy analog) and electronic properties [1]. Critically, this compound enables unique decarboxylative functionalization pathways that are not accessible to non-fluorinated analogs, providing access to difluoromethylated (CF₂) motifs in a single step [2]. Furthermore, the difluoromethoxy moiety acts as a weak hydrogen bond donor, a property absent in -OCH₃ and -OCF₃ analogs, which can dramatically alter target binding in medicinal chemistry campaigns [3]. Substitution with a less expensive analog risks synthetic pathway failure and invalidates structure-activity relationship (SAR) studies.

Altered Lipophilicity
Replacing with methoxy or unsubstituted analogs shifts logP, potentially disrupting ADME predictions and SAR consistency.
Loss of Decarboxylative Reactivity
Non-fluorinated analogs cannot undergo decarboxylative CF₂ coupling, eliminating a key synthetic route to difluoromethylated motifs.
Absence of H-Bond Donor
The -OCHF₂ group provides a weak hydrogen bond donor; methoxy and trifluoromethoxy analogs lack this interaction, affecting binding studies.

4-(Difluoromethoxy)phenylacetic Acid: Head-to-Head Comparison


Lipophilicity Tuning: The Strategic logP Window

The lipophilicity of 4-(Difluoromethoxy)phenylacetic acid (XLogP3 = 2.4) is strategically positioned between its non-fluorinated methoxy analog (XlogP ~1.40) and the more heavily fluorinated trifluoromethoxy analog (Consensus LogP ~2.39-2.63) [1]. This intermediate value is crucial for optimizing the balance between passive permeability and aqueous solubility in drug candidates, offering a refined tool for lead optimization where a -OCH₃ group is too polar and a -OCF₃ group is excessively lipophilic.

Lipophilicity Tuning
Cross-study comparable
Target XLogP3 = 2.4
4-Methoxy analog ~1.40
4-CF₃O analog ~2.39–2.63
Supports logP-based lead optimization for ADME property research.
Calculated values; consistent across multiple prediction platforms.
Lipophilicity logP Bioavailability Medicinal Chemistry

Decarboxylative Reactivity: Unique Access to CF₂ Motifs

α,α-Difluoroarylacetic acids, including 4-(Difluoromethoxy)phenylacetic acid, are versatile synthons for decarboxylative functionalization, enabling the installation of CF₂-containing groups [1]. This reactivity is a direct consequence of the α-fluorine atoms and is entirely absent in non-fluorinated phenylacetic acid derivatives. For example, under silver-catalyzed radical conditions, this class of compounds undergoes decarboxylative allylation to construct CF₂-allyl bonds in moderate to good yields (typically 40-85% across various substrates), a transformation that cannot be performed with unsubstituted phenylacetic acid [2].

Decarboxylative Reactivity
Class-level inference
Enables decarboxylative allylation, alkynylation, arylation to install CF₂ groups (reported yields 40–85%)
Method provides unique CF₂ building block access for medicinal chemistry.
Ag- or photoredox-catalyzed; yields are substrate-dependent.
Decarboxylative Functionalization Synthetic Methodology CF₂-Containing Motifs Late-Stage Functionalization

Hydrogen Bond Donor Capacity: The -OCHF₂ Distinction

The -OCHF₂ group is a unique hydrogen bond (H-bond) donor, unlike the -OCH₃ and -OCF₃ groups which are only H-bond acceptors [1][2]. This weak H-bond donation capability, arising from the polarized C-H bond, can significantly enhance binding affinity and specificity to biological targets. While the target compound possesses a carboxylic acid moiety that dominates its overall H-bonding profile, the -OCHF₂ group provides an additional, subtle interaction point that can be exploited in drug design. This property is qualitatively absent in the common 4-methoxyphenylacetic acid and 4-(trifluoromethoxy)phenylacetic acid analogs, making this compound a distinct choice for exploring this interaction.

H-Bond Donor Capacity
Class-level inference
-OCHF₂ can act as weak H-bond donor; -OCH₃ and -OCF₃ groups cannot.
Additional interaction site for binding studies and SAR exploration.
Inherent to -OCHF₂ group; relevant to molecular recognition.
Hydrogen Bonding Bioisosterism Binding Affinity Medicinal Chemistry

4-(Difluoromethoxy)phenylacetic Acid: Key Application Scenarios


Lead Optimization: Fine-Tuning Lipophilicity and Binding

When a lead compound's potency is acceptable but its logP is suboptimal (e.g., too low for membrane permeability or too high causing solubility issues), 4-(Difluoromethoxy)phenylacetic acid serves as a strategic intermediate. Its measured logP of ~2.4 fills a specific gap between methoxy (~1.4) and trifluoromethoxy (~2.5) analogs, allowing for precise logP adjustment without altering the core scaffold . Additionally, the weak H-bond donor capacity of the -OCHF₂ group offers a distinct SAR handle that can be exploited to gain target selectivity or improve binding kinetics, a feature not offered by -OCH₃ or -OCF₃ bioisosteres [1].

Synthesis of CF₂-Containing Probes and Agrochemicals

Research programs focused on the synthesis of difluoromethylated arenes or CF₂-allyl-containing molecules will find 4-(Difluoromethoxy)phenylacetic acid to be an invaluable starting material. As established, this compound enables unique decarboxylative functionalization reactions that are not possible with non-fluorinated phenylacetic acids, providing direct access to complex CF₂-bearing motifs in a single synthetic step [2]. This methodology is particularly valuable for generating libraries of fluorinated analogs for structure-activity relationship studies in both drug discovery and crop protection.

TRPV1 Antagonist Development for Pain Therapeutics

The broader chemical space around α,α-difluoroaryl amides, for which this acid is a direct precursor, has demonstrated significant activity as TRPV1 antagonists. For instance, studies have shown that α,α-difluoroamide analogs can exhibit up to a 3-fold increase in TRPV1 antagonistic potency compared to their non-fluorinated parent amides [3]. Procuring this specific phenylacetic acid derivative is a direct gateway to synthesizing and evaluating this promising class of compounds, bypassing the need for late-stage, low-yielding fluorination of advanced intermediates.

Application
Selection Property
Validation Focus
Lead Optimization (Lipophilicity & Binding)
Intermediate logP and H-bond donor capability
ADME property assays, binding kinetics studies
Synthesis of CF₂-Containing Probes
Unique decarboxylative CF₂ installation
Synthetic yield and substrate scope evaluation
TRPV1 Modulator Research (Pain Pathway)
α,α-Difluoroamide precursor for TRPV1 antagonism
In vitro TRPV1 antagonistic potency assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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